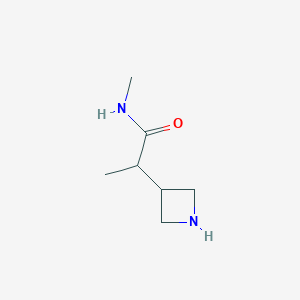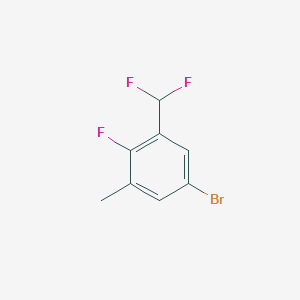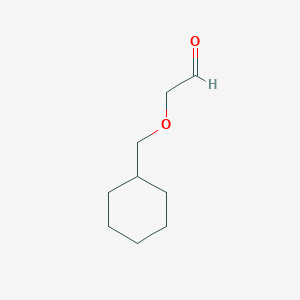
2-(Cyclohexylmethoxy)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexylmethoxy)acetaldehyde, also known as 2-(2-hydroxyethoxy)acetaldehyde, has the chemical formula C₄H₈O₃ and a molecular weight of 104.1 g/mol. It is a compound with interesting properties and applications in various fields.
Méthodes De Préparation
There are several synthetic routes to prepare 2-(Cyclohexylmethoxy)acetaldehyde:
Hydroxyethylation of Acetaldehyde:
Analyse Des Réactions Chimiques
2-(Cyclohexylmethoxy)acetaldehyde can undergo various reactions:
-
Oxidation:
- It can be oxidized to form the corresponding carboxylic acid (2-(Cyclohexylmethoxy)acetic acid).
- Common oxidizing agents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
-
Reduction:
- Reduction of this compound yields 2-(Cyclohexylmethoxy)ethanol.
- Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
-
Substitution:
- The aldehyde group can undergo nucleophilic substitution reactions.
- For example, reaction with ammonia or primary amines leads to imine formation.
Applications De Recherche Scientifique
2-(Cyclohexylmethoxy)acetaldehyde finds applications in:
Organic Synthesis: As an intermediate in the synthesis of other compounds.
Flavor and Fragrance Industry: It contributes to the aroma of certain products.
Pharmaceuticals: Used in drug synthesis.
Polymer Chemistry: As a building block for polymers.
Mécanisme D'action
The exact mechanism by which 2-(Cyclohexylmethoxy)acetaldehyde exerts its effects depends on its specific application. It may interact with cellular targets or participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
While 2-(Cyclohexylmethoxy)acetaldehyde is unique due to its specific structure, similar compounds include acetaldehydes with different substituents, such as 2-ethylacetaldehyde and 2-propylacetaldehyde.
Remember that this compound’s properties and applications continue to be explored, making it an intriguing subject for scientific investigation
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2-(cyclohexylmethoxy)acetaldehyde |
InChI |
InChI=1S/C9H16O2/c10-6-7-11-8-9-4-2-1-3-5-9/h6,9H,1-5,7-8H2 |
Clé InChI |
USGUPWTVVXTSAO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)COCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


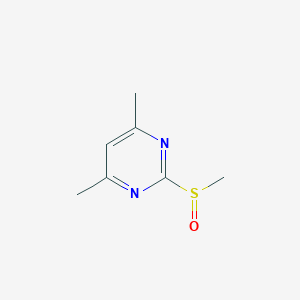
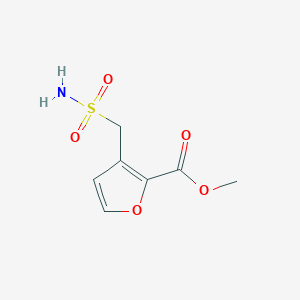
![5-Chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one](/img/structure/B12086948.png)
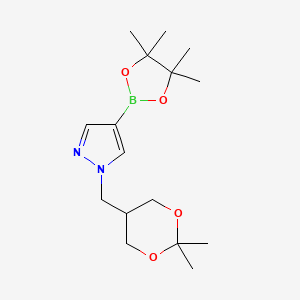

![1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B12086972.png)
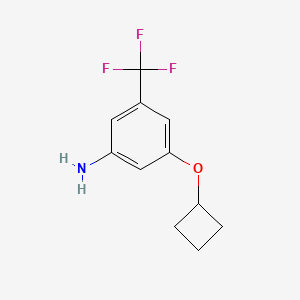
![2-[(2-Chlorophenyl)sulfanyl]acetaldehyde](/img/structure/B12086980.png)



![4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol](/img/structure/B12087001.png)
